4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines a benzodiazole ring, a pyrrolidinone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole ring, the introduction of the tert-butylphenyl group, and the final coupling with the pyrrolidinone ring. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to couple the benzodiazole ring with the tert-butylphenyl group.
Nucleophilic substitution: This step may be used to introduce the fluorophenyl group into the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodiazole or pyrrolidinone rings.
Reduction: This reaction can be used to reduce any double bonds or carbonyl groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Materials Science: Its complex structure may make it suitable for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or marker in various biological assays to study cellular processes and interactions.
Mechanism of Action
The mechanism of action of 4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect . The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol
- 4-tert-Butylacetophenone
- 1-(4-tert-butylphenyl)propan-2-one
Uniqueness
4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole ring, a pyrrolidinone ring, and specific substituents like the tert-butylphenyl and fluorophenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H28FN3O |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28FN3O/c1-28(2,3)21-14-12-19(13-15-21)17-32-25-11-7-5-9-23(25)30-27(32)20-16-26(33)31(18-20)24-10-6-4-8-22(24)29/h4-15,20H,16-18H2,1-3H3 |
InChI Key |
IZINBGRQXPCJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Origin of Product |
United States |
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